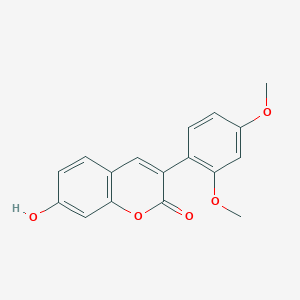

3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

CAS No.: 6468-58-2

Cat. No.: VC7720063

Molecular Formula: C17H14O5

Molecular Weight: 298.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6468-58-2 |

|---|---|

| Molecular Formula | C17H14O5 |

| Molecular Weight | 298.294 |

| IUPAC Name | 3-(2,4-dimethoxyphenyl)-7-hydroxychromen-2-one |

| Standard InChI | InChI=1S/C17H14O5/c1-20-12-5-6-13(16(9-12)21-2)14-7-10-3-4-11(18)8-15(10)22-17(14)19/h3-9,18H,1-2H3 |

| Standard InChI Key | IJXZXPKBCGCRQQ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-(2,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one (IUPAC name: 3-(2,4-dimethoxyphenyl)-7-hydroxychromen-2-one) belongs to the coumarin family, a class of benzopyrone derivatives. Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol . The compound features:

-

A 2H-chromen-2-one core (a bicyclic structure comprising a benzene ring fused to a pyrone ring).

-

A 2,4-dimethoxyphenyl substituent at position 3 of the chromenone system.

-

A hydroxyl group at position 7.

The methoxy groups at the 2- and 4-positions of the phenyl ring enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to simpler coumarins .

Table 1: Key Chemical Descriptors

Structural Analogues and Comparative Analysis

Coumarin derivatives often exhibit bioactivity modulated by substitution patterns. For instance:

-

7-Hydroxycoumarin (umbelliferone) demonstrates antioxidant and anti-inflammatory properties but lacks the methoxy groups critical for enhanced lipophilicity.

-

4-Methylumbelliferone incorporates a methyl group, improving metabolic stability but reducing polarity.

The dual methoxy substitution in 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one may synergize the radical-scavenging capacity of the hydroxyl group with the pharmacokinetic advantages of methoxy groups, a hypothesis supported by studies on similar compounds .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is documented, analogous coumarins are typically synthesized via:

-

Perkin-Oglialoro Condensation: Reaction of substituted phenylacetic acids with 2-hydroxyacetophenones in acetic anhydride, catalyzed by triethylamine .

-

Post-Synthetic Modifications: Introduction of methoxy groups via alkylation or protection/deprotection strategies to preserve the hydroxyl group.

For example, the synthesis of 6-bromo-3-(4,5-diacetyloxyphenyl)-4-methyl-chromen-2-one (a related compound) involved Perkin condensation followed by bromination and acetylation . Adapting this approach, 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one could be synthesized using 2,4-dimethoxyphenylacetic acid and 2,5-dihydroxyacetophenone, with careful control of reaction conditions to avoid over-oxidation.

Analytical Characterization

Standard techniques for characterizing coumarin derivatives include:

-

Nuclear Magnetic Resonance (NMR): To confirm substitution patterns and ring structure.

-

High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.

-

Infrared (IR) Spectroscopy: Identification of functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the lactone ring).

Biological Activities and Mechanisms

Enzyme Inhibition

α-Amylase and α-glucosidase inhibition is a hallmark of antidiabetic coumarins. Compound 4k (6,8-dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one) showed IC₅₀ values of 36.9 μM in lipid peroxidation assays, suggesting that halogenation and hydroxylation enhance enzyme binding . Although unstudied in the target compound, its structural similarity implies potential carbohydrate-digestive enzyme inhibition.

Antimicrobial Activity

Coumarins with hydrophobic substituents disrupt microbial membranes. For instance, 6-bromo-4-methylcoumarin derivatives exhibited MIC values of 8–16 μg/mL against Staphylococcus aureus . The methoxy groups in 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one may similarly interfere with bacterial lipid bilayers, though empirical validation is needed.

Structure-Activity Relationships (SAR)

Role of Methoxy Substitutions

-

Position 2 Methoxy: Enhances steric bulk, potentially improving binding to hydrophobic enzyme pockets.

-

Position 4 Methoxy: Increases electron density on the phenyl ring, stabilizing charge-transfer interactions .

Hydroxyl Group Positioning

The 7-hydroxyl group is optimally positioned for hydrogen bonding with biological targets, as seen in the DCF-DA assay where 7-hydroxycoumarins outperformed non-hydroxylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume